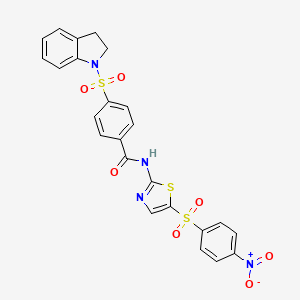

4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Descripción

This compound is a benzamide derivative featuring a thiazole ring substituted at the 5-position with a 4-nitrophenylsulfonyl group and at the 2-position with a benzamide moiety. The benzamide’s 4-position is further modified with an indolin-1-ylsulfonyl group, imparting distinct electronic and steric properties. The molecular formula is C₂₄H₁₉N₅O₇S₂, with a calculated molecular weight of 553.56 g/mol. Its structure combines sulfonamide, thiazole, and indoline motifs, which are frequently associated with biological activity, such as enzyme inhibition or modulation of inflammatory pathways .

Propiedades

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O7S3/c29-23(26-24-25-15-22(36-24)37(32,33)19-11-7-18(8-12-19)28(30)31)17-5-9-20(10-6-17)38(34,35)27-14-13-16-3-1-2-4-21(16)27/h1-12,15H,13-14H2,(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHTVWWQGIDRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC=C(S4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indoline and thiazole intermediates, followed by sulfonylation and coupling reactions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiazole derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of N-(thiazol-2-yl)benzamide analogs , which are studied for diverse pharmacological activities. Below is a detailed comparison with structurally similar compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

The ethylthio-oxadiazole analog () exhibits potent hCA II inhibition, highlighting the importance of sulfonyl-linked heterocycles in enzyme targeting.

Synthesis Strategies :

- The target compound’s synthesis likely involves coupling 4-(indolin-1-ylsulfonyl)benzoic acid with 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine , analogous to methods in (e.g., POCl₃-mediated coupling in pyridine) .

- In contrast, triazole-thione derivatives () require cyclization under basic conditions, indicating divergent synthetic routes for structurally related compounds .

Potential Applications: Compounds with 4-nitrophenylsulfonyl groups (e.g., ) are often explored as antimicrobial or anticancer agents due to their electrophilic reactivity . The indoline moiety in the target compound may confer blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies .

Actividad Biológica

The compound 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Indolin moiety : A bicyclic structure that contributes to the compound's biological activity.

- Sulfonamide group : Enhances solubility and biological interactions.

- Thiazole and nitrophenyl substituents : These functional groups are known to influence the pharmacokinetics and pharmacodynamics of the compound.

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer cell proliferation and survival. The following mechanisms have been identified:

- Inhibition of Kinase Activity : The compound has shown potential in inhibiting tyrosine kinase pathways, which are crucial for cell signaling in various cancers.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.

- Antioxidant Activity : It may also exert protective effects against oxidative stress, which is often elevated in cancerous tissues.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound across different studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| Study 2 | A549 (Lung Cancer) | 15.0 | Kinase inhibition |

| Study 3 | SK-BR-3 (Breast Cancer) | 10.0 | ROS generation |

| Study 4 | H1975 (Lung Cancer) | 14.5 | Antioxidant properties |

Case Studies

Several case studies have provided insights into the efficacy of this compound:

-

Case Study on MCF-7 Cells :

- The compound was tested on MCF-7 breast cancer cells, showing a significant reduction in cell viability at an IC50 value of 12.5 µM. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways.

-

Case Study on A549 Cells :

- In A549 lung cancer cells, the compound exhibited an IC50 of 15.0 µM, primarily through the inhibition of EGFR signaling pathways, demonstrating its potential as a targeted therapy.

-

In Vivo Studies :

- Preliminary in vivo studies using xenograft models indicated that treatment with this compound led to reduced tumor growth and improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.